双嘧啶

描述

双菲林,也称为二丙菲林,是一种黄嘌呤衍生物,具有支气管扩张和血管扩张作用。它主要用于治疗呼吸系统疾病,例如哮喘、心源性呼吸困难和支气管炎。 双菲林作为腺苷受体拮抗剂和磷酸二酯酶抑制剂,有助于其治疗作用 .

作用机制

双菲林主要通过抑制磷酸二酯酶发挥作用,导致环腺苷一磷酸 (cAMP) 水平升高。这会导致支气管平滑肌松弛和支气管扩张。 此外,双菲林拮抗腺苷受体,这进一步促进了其支气管扩张和血管扩张作用 .

类似化合物:

茶碱: 与双菲林一样,茶碱也是一种具有支气管扩张作用的黄嘌呤衍生物。双菲林的半衰期较短,疗效不如茶碱。

氨茶碱: 氨茶碱是茶碱和乙二胺的复合物,用于类似的治疗目的。与双菲林相比,它具有不同的药代动力学特征。

咖啡因: 咖啡因是另一种具有中枢神经系统兴奋作用的黄嘌呤衍生物。虽然它与双菲林有一些药理学特性,但其主要用途不同。

双菲林的独特性: 双菲林独特地结合了支气管扩张和血管扩张作用,使其在治疗呼吸系统疾病方面特别有效。 与茶碱相比,它更短的半衰期和更低的效力可能在减少副作用和剂量灵活性方面提供优势 .

科学研究应用

双菲林具有广泛的科学研究应用,包括:

化学: 双菲林在黄嘌呤衍生物及其化学性质的研究中用作模型化合物。

生物学: 研究双菲林对细胞过程的影响及其与生物分子的相互作用。

医学: 研究双菲林在治疗呼吸系统疾病中的治疗潜力及其作为支气管扩张剂的作用机制。

生化分析

Biochemical Properties

Dyphylline exhibits pharmacological actions similar to theophylline and other members of the xanthine class . Its primary action is bronchodilation, but it also exhibits peripheral vasodilatory and other smooth muscle relaxant activity . Dyphylline’s bronchodilatory action is thought to be mediated through competitive inhibition of phosphodiesterase, resulting in an increase in cyclic AMP, which produces relaxation of bronchial smooth muscle .

Cellular Effects

Dyphylline works by opening up the bronchial tubes (air passages of the lungs) and increasing the flow of air through them . It is used to treat and/or prevent the symptoms of bronchial asthma, chronic bronchitis, and emphysema . The bronchodilatory action of dyphylline, as with other xanthines, is thought to be mediated through competitive inhibition of phosphodiesterase with a resulting increase in cyclic AMP producing relaxation of bronchial smooth muscle .

Molecular Mechanism

The molecular mechanism of dyphylline involves competitive inhibition of phosphodiesterase, leading to an increase in cyclic AMP . This increase in cyclic AMP results in relaxation of bronchial smooth muscle, thus exerting its bronchodilatory effects . Dyphylline also exhibits antagonism of adenosine receptors .

Temporal Effects in Laboratory Settings

Dyphylline is rapidly absorbed, and its bioavailability is independent of the route of administration or formulation . The pharmacokinetics of dyphylline do not appear to be dose-dependent in the dosage range studied . The mean half-life of dyphylline is approximately 2 hours .

Dosage Effects in Animal Models

The LD50 of dyphylline, which is the lethal dose at which 50% of the test animals die, is 1954 mg/kg when administered orally in mice . This indicates that dyphylline has a relatively high margin of safety in animal models.

Metabolic Pathways

Dyphylline is not metabolized by the liver like theophylline, but is excreted unchanged by the kidneys . Approximately 88% of a single oral dose can be recovered from the urine unchanged .

Transport and Distribution

Dyphylline is rapidly absorbed and distributed in the body . Its distribution is not limited to a specific tissue or organ, but it is known to exert its effects primarily in the bronchial tubes where it causes dilation .

Subcellular Localization

Given its mechanism of action, it is likely that dyphylline interacts with phosphodiesterase enzymes located in various cell compartments where it exerts its bronchodilatory effects .

准备方法

合成路线和反应条件: 双菲林可以通过茶碱与2,3-二羟基丙基溴反应合成。该反应通常在氢氧化钠或碳酸钾等碱性物质存在下进行,促进取代反应。 产物随后通过重结晶或色谱技术进行纯化 .

工业生产方法: 在工业生产中,双菲林采用类似的合成路线,但规模更大。该工艺涉及对反应条件(包括温度、压力和反应物浓度)的严格控制,以确保高产率和纯度。 最终产品经过严格的质量控制措施,以满足药品标准 .

化学反应分析

反应类型: 双菲林会发生各种化学反应,包括:

氧化: 双菲林可以被氧化形成相应的氧化物。

还原: 还原反应可以将双菲林转化为其还原形式。

取代: 双菲林可以参与取代反应,其中官能团被其他基团取代。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 氢氧化钠或碳酸钾等碱通常用于促进取代反应。

主要形成的产物: 这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能会产生双菲林氧化物,而取代反应会产生各种双菲林衍生物 .

相似化合物的比较

Theophylline: Like dyphylline, theophylline is a xanthine derivative with bronchodilator properties. dyphylline has a shorter half-life and is less potent than theophylline.

Aminophylline: Aminophylline is a complex of theophylline and ethylenediamine, used for similar therapeutic purposes. It has a different pharmacokinetic profile compared to dyphylline.

Caffeine: Caffeine is another xanthine derivative with stimulant effects on the central nervous system. While it shares some pharmacological properties with dyphylline, its primary use is different.

Uniqueness of Dyphylline: Dyphylline is unique in its combination of bronchodilator and vasodilator properties, making it particularly effective in treating respiratory disorders. Its shorter half-life and lower potency compared to theophylline may offer advantages in terms of reduced side effects and dosing flexibility .

属性

IUPAC Name |

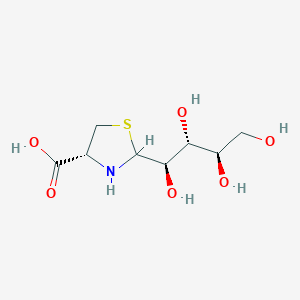

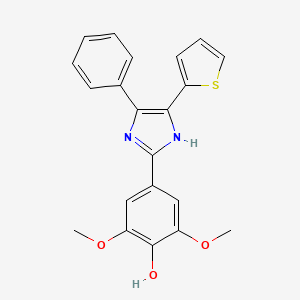

7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-6,15-16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCFJBIXMNOVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022975 | |

| Record name | Dyphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dyphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN WATER; 1 G IN 3 ML H2O @ 25 °C, SOL IN ALC: 2 G/100 ML; IN CHLOROFORM: 1 G/100 ML, 1.43e+01 g/L | |

| Record name | SID855557 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Dyphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DYPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dyphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bronchodilatory action of dyphylline, as with other xanthines, is thought to be mediated through competitive inhibition of phosphodiesterase with a resulting increase in cyclic AMP producing relaxation of bronchial smooth muscle as well as antagonism of adenosine receptors., THEIR MOST IMPORTANT ACTION...IS THEIR ABILITY TO RELAX SMOOTH MUSCLES OF BRONCHI... THEOPHYLLINE IS MOST EFFECTIVE... /THEOPHYLLINE/, ACTION OF XANTHINES ON MOTOR ACTIVITY OF GI TRACT... DILUTE SOLN INCR, & HIGH CONCN DEPRESS, TONE & STRENGTH OF CONTRACTION OF ISOLATED INTESTINAL STRIPS. /XANTHINES/, ...ACTION SEEMS TO RESULT FROM INCR IN CONCN OF FACTOR V (AC-GLOBULIN) IN PLASMA WHICH, IN TURN, MAY BE CAUSED BY INCR IN PLASMA CONCN OF FREE FATTY ACIDS PRODUCED...THERE ARE ALSO INCR IN CONCN OF CIRCULATING PROTHROMBIN & FIBRINOGEN. /XANTHINES/, ...ACCOMPANYING DECR IN VENOUS FILLING PRESSURE, WHICH IS CAUSED @ LEAST PARTLY BY MORE COMPLETE EMPTYING OF HEART. /THEOPHYLLINE/ | |

| Record name | Dyphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DYPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ALCOHOL, WHITE AMORPHOUS SOLID | |

CAS No. |

479-18-5 | |

| Record name | Diprophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dyphylline [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dyphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dyphylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dyphylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dyphylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dyphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diprophylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DYPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263T0E9RR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DYPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dyphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155-157, 158 °C, 161.5 °C | |

| Record name | Dyphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DYPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dyphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact mechanism is not fully understood, dyphylline is believed to act primarily as a competitive, nonselective phosphodiesterase inhibitor. [, , , ] This inhibition leads to increased intracellular cyclic AMP (cAMP) levels, resulting in smooth muscle relaxation in the bronchi. [, , , ] Additionally, dyphylline may also exert its effects by antagonizing adenosine receptors. []

ANone: The molecular formula of dyphylline is C10H14N4O4, and its molecular weight is 254.25 g/mol.

ANone: Yes, various studies have characterized dyphylline using techniques like IR, 1H NMR, and MS. [, ] These studies provide detailed insights into the structural features of dyphylline and its derivatives.

ANone: Research indicates that dyphylline's compatibility and stability are influenced by the formulation components and preparation methods. [, , , , ] For instance, incorporating dyphylline into liposomes shows promise for topical delivery. [] Additionally, controlled release matrix tablets using polymers like xanthan gum and low molecular weight chitosan have been explored for sustained drug release. []

ANone: While dyphylline is primarily known for its bronchodilatory action, recent research highlights its potential as a pan-coronavirus antiviral agent. [] This antiviral activity stems from its ability to bind to the catalytic dyad residues of the main protease (Mpro) in coronaviruses, potentially inhibiting viral replication. []

ANone: Yes, Density Functional Theory (DFT) calculations have been used to investigate the interaction between dyphylline and β-cyclodextrin, providing insights into the molecular assembly of the inclusion complex. [] These computational studies complement experimental findings and offer valuable information about drug-excipient interactions.

ANone: Studies exploring dyphylline prodrugs, particularly ester derivatives, reveal that modifications can significantly impact hydrolysis rates and dyphylline release profiles. [] For example, dyphylline 2',3'-dipivaloate demonstrated sustained plasma dyphylline concentrations in rabbits. []

ANone: Achieving sustained release of dyphylline poses challenges due to its relatively high solubility. [] Research has focused on utilizing cellulose acetate-based matrices, but achieving optimal drug release profiles often necessitates additional modifications like barrier coatings to prevent premature drug release. []

ANone: Dyphylline is rapidly and completely absorbed following oral administration, with an absolute bioavailability comparable to intravenous administration. [, , ] It is primarily eliminated unchanged in urine, with renal clearance being the major route of elimination. [, ]

ANone: Contrary to some beliefs, dyphylline is not metabolized to theophylline in vivo. [] This distinction is crucial, as conventional theophylline assays cannot detect dyphylline, potentially leading to misinterpretation of drug levels. []

ANone: Studies in horses show that dyphylline exhibits a shorter elimination half-life and higher clearance compared to theophylline. [, ] These differences in pharmacokinetic profiles necessitate different dosing regimens for each drug in this species.

ANone: Studies demonstrate that dyphylline can prevent EIB, but its effectiveness appears to be lower compared to theophylline. [, ] While dyphylline at doses of 15 mg/kg and 20 mg/kg showed significant protection against EIB compared to placebo, the magnitude of improvement was less pronounced than that observed with 6 mg/kg of theophylline. []

ANone: Yes, researchers have used various animal models to study dyphylline's pharmacokinetics and pharmacodynamics. For instance, studies in rabbits have provided valuable insights into the drug's distribution, metabolism, and excretion. [, , ] Additionally, the effects of dyphylline on antigen-induced bronchoconstriction have been investigated in canine models. []

ANone: Researchers have investigated several approaches to enhance dyphylline delivery, including:

- Liposomal encapsulation: This method shows promise for delivering dyphylline to the skin. []

- Controlled release matrix tablets: Utilizing polymers like xanthan gum and low molecular weight chitosan in matrix tablets allows for sustained drug release, potentially improving patient compliance and reducing dosing frequency. []

- Prodrugs: Synthesizing ester derivatives of dyphylline can modify the drug's release profile, leading to prolonged duration of action. []

ANone: Several analytical methods have been developed for dyphylline quantification, including:

- High-performance liquid chromatography (HPLC): This versatile technique allows for sensitive and specific measurement of dyphylline in various biological matrices, including plasma, saliva, and urine. [, , , , , , ]

- Gas chromatography (GC): This method requires derivatization of dyphylline due to its thermal lability but offers good sensitivity and selectivity. []

ANone: Accurate dyphylline quantification can be challenging due to:

ANone: Dyphylline's relatively high solubility can pose challenges for developing sustained-release formulations. [, , ] Strategies like using polymers with specific release properties or incorporating barrier coatings are essential to achieve controlled drug release profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione](/img/structure/B1670930.png)

![methyl 3-[5-formyl-3-[[5-formyl-2-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-3-yl]methyl]-4-methyl-1H-pyrrol-2-yl]propanoate](/img/structure/B1670932.png)

![{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1670938.png)